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molecular formula C18H21N3O3S B1197377 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B1197377
M. Wt: 359.4 g/mol
InChI Key: RIKLLPBLRCPXRV-UHFFFAOYSA-N
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Patent
US08101580B2

Procedure details

A 1.81 ml portion of methanesulfonic acid was added to a methanol solution (10 ml) of 1.0 g N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide and stirred overnight at room temperature. The reaction liquid was poured into ice water and neutralized with sodium bicarbonate, and then layer separation operation was carried out by adding ethyl acetate. The organic layer was washed with saturated sodium chloride aqueous solution, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 695 mg of 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][N:13]2[S:18]([C:21]2[CH:26]=[CH:25][C:24]([NH:27]C(=O)C)=[CH:23][CH:22]=2)(=[O:20])=[O:19])[CH:7]=1.C(=O)(O)[O-].[Na+]>CO>[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][N:13]2[S:18]([C:21]2[CH:22]=[CH:23][C:24]([NH2:27])=[CH:25][CH:26]=2)(=[O:20])=[O:19])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
layer separation operation
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 695 mg
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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